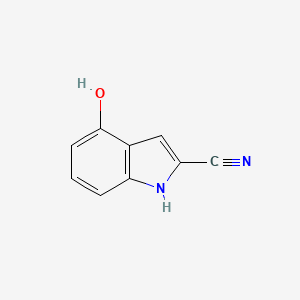

4-hydroxy-1H-indole-2-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6N2O |

|---|---|

Molecular Weight |

158.16 g/mol |

IUPAC Name |

4-hydroxy-1H-indole-2-carbonitrile |

InChI |

InChI=1S/C9H6N2O/c10-5-6-4-7-8(11-6)2-1-3-9(7)12/h1-4,11-12H |

InChI Key |

HKKCHULRVUXUBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(N2)C#N)C(=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydroxy 1h Indole 2 Carbonitrile and Its Derivatives

Historical and Classical Approaches for Indole (B1671886) Ring Construction

The foundational methods for constructing the indole ring have provided a basis for the synthesis of many derivatives, including the target compound. These classical strategies often involve the formation of the pyrrole (B145914) ring fused to a benzene (B151609) ring through cyclization reactions.

Vinylnitrene Cyclization Strategies

One of the classical approaches to indole synthesis involves the generation and subsequent cyclization of a vinylnitrene intermediate. This highly reactive species can be formed from suitable precursors and, through an intramolecular C-H insertion, can lead to the formation of the indole ring system. However, direct application of this method for the synthesis of 4-hydroxy-1H-indole-2-carbonitrile has faced challenges. tandfonline.com Attempts to directly prepare the target compound using this strategy were reported to be unsuccessful, necessitating the development of alternative pathways. tandfonline.com The difficulty in introducing the 2-cyano functionality directly is a significant limitation of this approach in the context of this specific molecule. tandfonline.com

Azide (B81097) Decomposition Pathways for Indole Ring Formation

The thermal or photochemical decomposition of azides to generate nitrenes is a well-established method for the formation of nitrogen-containing heterocycles. researchgate.netnih.gov In the context of indole synthesis, the decomposition of an appropriately substituted aryl or vinyl azide can lead to the formation of the indole ring through an intramolecular cyclization of the resulting nitrene. researchgate.netnih.gov This pathway has been successfully employed in the synthesis of this compound. tandfonline.com The process involves the decomposition of an azide precursor to form the indole ring structure. tandfonline.com This strategy circumvents some of the difficulties encountered with other classical methods.

The general principle of using azides in heterocycle synthesis is versatile. Organic azides can be transformed into various heterocycles through mechanisms such as one-pot reactions, nucleophilic additions, and cycloadditions. nih.gov The choice of catalyst can play a crucial role in the selectivity of these reactions. nih.gov

Methodologies via Functionalization of Ester Precursors to Introduce Cyano Functionality

A common challenge in the synthesis of cyano-substituted indoles is the direct introduction of the cyano group. An alternative and often more successful strategy involves the synthesis of an indole with a precursor functional group, such as an ester, which can then be converted to the desired nitrile. This approach was utilized in a successful synthesis of this compound. tandfonline.com

The process begins with the construction of the 4-hydroxyindole (B18505) ring system bearing an ester group at the 2-position. This ester can then be converted to a carboxamide, which is a common intermediate in the synthesis of nitriles. The final step involves the dehydration of the carboxamide to yield the 2-carbonitrile. This multi-step functional group interconversion provides a reliable route to the target molecule when direct cyanation is problematic. tandfonline.com

Contemporary Synthetic Routes for the this compound Core

More recent synthetic efforts have focused on developing more efficient and direct routes to the this compound core. These methods often involve the functionalization of pre-formed indole or indole-like structures.

Cyanation and Subsequent Halogenation/Dehydrohalogenation Protocols

Cyanation: The starting ketone is first converted to a β-cyano enone.

Halogenation: The intermediate is then halogenated.

Dehydrohalogenation: The final step involves a dehydrohalogenation reaction to aromatize the ring and yield the desired this compound. tandfonline.com

This method represents a significant improvement in terms of efficiency and practicality for the synthesis of this specific indole derivative.

Synthesis from 1H-Indole-2-carboxamide Derivatives

A versatile and widely used method for the preparation of 1H-indole-2-carbonitriles involves the dehydration of the corresponding 1H-indole-2-carboxamides. nih.govresearchgate.net This approach is particularly useful for synthesizing a variety of substituted indole-2-carbonitriles. nih.gov The synthesis of the carboxamide precursor can be achieved by reacting the corresponding indole-2-carboxylic acid with thionyl chloride to form the acyl chloride, which is then treated with ammonia (B1221849). nih.govresearchgate.net

The dehydration of the 1H-indole-2-carboxamide to the nitrile is typically accomplished using a dehydrating agent such as phosphorus oxychloride (POCl₃). nih.govresearchgate.net This reaction is generally high-yielding and provides a straightforward route to the desired 2-cyanoindole. nih.gov This methodology has been successfully applied to the synthesis of various substituted 1H-indole-2-carbonitriles. nih.govresearchgate.net

Indolization Reactions from Substituted Anilines

The synthesis of the indole nucleus from aniline (B41778) precursors is a foundational strategy in heterocyclic chemistry. Classic methods like the Fischer and Bischler-Möhlau reactions, alongside modern palladium-catalyzed approaches such as the Larock synthesis, provide versatile pathways to functionalized indoles.

The Fischer indole synthesis , discovered in 1883, is a robust method involving the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.com The reaction proceeds through a phenylhydrazone intermediate, which, upon protonation, undergoes a korea.ac.krkorea.ac.kr-sigmatropic rearrangement to form a di-imine. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring. wikipedia.org The choice of acid catalyst is crucial, with options ranging from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃·OEt₂. wikipedia.orgrsc.org While widely applicable, this method's utility for producing 4-hydroxyindoles can be dependent on the stability of the hydroxylated phenylhydrazine precursor under strong acidic conditions.

The Bischler-Möhlau indole synthesis offers a more direct route from anilines. A modified Bischler reaction, for instance, enables the synthesis of 4-hydroxyindoles through the condensation of 3-aminophenol (B1664112) with α-hydroxyketones like benzoin. researchgate.net One study detailed the fusion of 3-aminophenol with various benzoins at 135°C under hydrochloric acid catalysis. researchgate.net This approach yielded a mixture of 4-hydroxy and 6-hydroxyindoles, which could be separated by column chromatography. researchgate.net A key advantage of this method is that it can sometimes be performed without protecting the phenolic hydroxyl group and operates under solvent-free conditions, aligning with principles of green chemistry. researchgate.net

Palladium-catalyzed methods have emerged as powerful alternatives for indole synthesis. The Larock indole synthesis is a notable example of a heteroannulation reaction that constructs 2,3-disubstituted indoles from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.orgub.edu The catalytic cycle typically involves the reduction of a Pd(II) precursor to Pd(0), followed by oxidative addition of the o-iodoaniline. ub.edu The alkyne then undergoes regioselective insertion into the aryl-palladium bond, followed by an intramolecular cyclization and reductive elimination to afford the indole product. wikipedia.orgub.edu The regioselectivity often places the more sterically bulky substituent of the alkyne at the C2 position of the indole. ub.edunih.gov This method's versatility allows for a wide variety of substituted alkynes and anilines to be used, making it a powerful tool for creating diverse indole structures. wikipedia.orgresearchgate.net

Advanced Coupling and Derivatization Techniques for Indole-2-carbonitriles

Once the indole-2-carbonitrile scaffold is formed, further functionalization can be achieved through advanced cross-coupling reactions. These techniques are instrumental in building molecular complexity and accessing a diverse range of substituted indole derivatives.

Palladium-Catalyzed Cross-Coupling Reactions for Substituted Indole-2-carbonitriles

Palladium-catalyzed cross-coupling reactions are among the most efficient methods for forming carbon-carbon bonds and are extensively used to functionalize heterocyclic systems. For substituted indole-2-carbonitriles, particularly those bearing a halogen at a reactive position like C3, these reactions provide a direct path to a wide array of derivatives. researchgate.netwikipedia.org The reactivity of a 3-iodo-1H-indole-2-carbonitrile precursor allows for its elaboration using Sonogashira, Suzuki–Miyaura, Stille, and Heck couplings, yielding di-, tri-, and tetra-substituted indole-2-carbonitriles. researchgate.net

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. researchgate.netresearchgate.net This reaction typically employs a palladium complex, a copper(I) co-catalyst, and an amine base. youtube.com In the context of functionalizing indole-2-carbonitriles, a 3-iodoindole precursor can be coupled with various terminal alkynes. researchgate.net

Research has demonstrated the successful Sonogashira coupling of 1-benzyl-3-iodo-1H-indole-2-carbonitrile with a range of phenylacetylene (B144264) derivatives. youtube.com The reactions, catalyzed by PdCl₂(PPh₃)₂ and CuI, proceed in moderate to good yields (69–90%) and tolerate both electron-donating and electron-withdrawing substituents on the alkyne partner. youtube.com This allows for the introduction of diverse alkynyl moieties at the C3 position of the indole ring. researchgate.net

Table 1: Sonogashira Coupling of 1-Benzyl-3-iodo-1H-indole-2-carbonitrile with Terminal Alkynes Data sourced from Hrizi, A., et al. (2021). researchgate.netyoutube.com

| Alkyne Partner | Product | Yield (%) |

|---|---|---|

| Phenylacetylene | 1-Benzyl-3-(phenylethynyl)-1H-indole-2-carbonitrile | 85 |

| 4-Ethynyltoluene | 1-Benzyl-3-(p-tolylethynyl)-1H-indole-2-carbonitrile | 90 |

| 4-Ethynylanisole | 1-Benzyl-3-((4-methoxyphenyl)ethynyl)-1H-indole-2-carbonitrile | 88 |

| 1-Ethynyl-4-fluorobenzene | 1-Benzyl-3-((4-fluorophenyl)ethynyl)-1H-indole-2-carbonitrile | 82 |

| 2-Ethynylanisole | 1-Benzyl-3-((2-methoxyphenyl)ethynyl)-1H-indole-2-carbonitrile | 75 |

Suzuki–Miyaura Coupling

The Suzuki–Miyaura coupling is a highly versatile palladium-catalyzed reaction that forges a carbon-carbon single bond between an organoboron compound (typically a boronic acid or ester) and an organohalide. researchgate.net This reaction is renowned for its mild conditions, commercial availability of a vast array of boronic acids, and the environmentally benign nature of its boron-containing byproducts. researchgate.net

The Suzuki coupling has been effectively applied to 1-benzyl-3-iodo-1H-indole-2-carbonitrile to synthesize 3-aryl derivatives. researchgate.net The reaction demonstrates good functional group tolerance, with both electron-rich and electron-poor arylboronic acids participating effectively. researchgate.net

Table 2: Suzuki-Miyaura Coupling of 1-Benzyl-3-iodo-1H-indole-2-carbonitrile with Arylboronic Acids Data sourced from Hrizi, A., et al. (2021). researchgate.net

| Boronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | 1-Benzyl-3-phenyl-1H-indole-2-carbonitrile | 92 |

| 4-Methylphenylboronic acid | 1-Benzyl-3-(p-tolyl)-1H-indole-2-carbonitrile | 85 |

| 4-Methoxyphenylboronic acid | 1-Benzyl-3-(4-methoxyphenyl)-1H-indole-2-carbonitrile | 88 |

| 4-Formylphenylboronic acid | 1-Benzyl-3-(4-formylphenyl)-1H-indole-2-carbonitrile | 70 |

| Naphthalen-2-ylboronic acid | 1-Benzyl-3-(naphthalen-2-yl)-1H-indole-2-carbonitrile | 81 |

Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium. researchgate.net This method is valued for its ability to tolerate a wide range of functional groups, as the organotin reagents are generally stable to air and moisture and are unreactive towards many functional groups that can be incompatible with other organometallic reagents.

This reaction was successfully used to create 3-vinyl-substituted indole-2-carbonitriles from 1-benzyl-3-iodo-1H-indole-2-carbonitrile and various vinylstannane reagents. researchgate.net The reaction proceeds with good yields, providing a reliable method for introducing alkenyl groups at the C3 position. researchgate.net

Table 3: Stille Coupling of 1-Benzyl-3-iodo-1H-indole-2-carbonitrile with Organostannanes Data sourced from Hrizi, A., et al. (2021). researchgate.net

| Organostannane Reagent | Product | Yield (%) |

|---|---|---|

| Tributyl(vinyl)stannane | 1-Benzyl-3-vinyl-1H-indole-2-carbonitrile | 85 |

Heck Reactions

The Mizoroki-Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. researchgate.netbyjus.com A key advantage of the Heck reaction is its use of simple and readily available alkene starting materials. researchgate.net The reaction typically results in the formation of a trans-substituted alkene. byjus.com

The Heck reaction has been employed to diversify the 1-benzyl-3-iodo-1H-indole-2-carbonitrile core by coupling it with various alkenes. researchgate.net For example, the reaction with ethyl acrylate (B77674) and styrene (B11656) derivatives afforded the corresponding C3-alkenylated indole-2-carbonitriles in good to excellent yields, demonstrating the utility of this method for creating C(sp²)-C(sp²) linkages. researchgate.netub.edu

Table 4: Heck Reaction of 1-Benzyl-3-iodo-1H-indole-2-carbonitrile with Alkenes Data sourced from Hrizi, A., et al. (2021). researchgate.net

| Alkene | Product | Yield (%) |

|---|---|---|

| Ethyl acrylate | (E)-Ethyl 3-(1-benzyl-2-cyano-1H-indol-3-yl)acrylate | 95 |

| Methyl acrylate | (E)-Methyl 3-(1-benzyl-2-cyano-1H-indol-3-yl)acrylate | 92 |

| Styrene | (E)-1-Benzyl-3-styryl-1H-indole-2-carbonitrile | 85 |

Homocoupling Reactions of Terminal Alkynes in Indole-2-carbonitrile Synthesis

The synthesis of bis-alkynes through the homocoupling of terminal alkynes is a valuable transformation in organic chemistry. In the context of indole-2-carbonitrile derivatives, palladium-catalyzed homocoupling reactions have been effectively employed.

An efficient method for the homocoupling of terminal alkynes in the synthesis of 1H-indole-2-carbonitrile derivatives has been demonstrated. nih.gov Specifically, the Sonogashira cross-coupling reaction of 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile with various aryl iodides has been carried out in the presence of a palladium catalyst. nih.gov This reaction proceeds under mild conditions and provides the corresponding dissymmetric alkynes in moderate to good yields. nih.gov

The reaction typically involves the use of a palladium catalyst, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, like CuI, in the presence of a base such as triethylamine (B128534) (Et₃N). nih.gov The reaction is generally performed in a solvent like dimethylformamide (DMF) at room temperature. researchgate.net

Table 1: Palladium-Catalyzed Homocoupling of 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile with Aryl Iodides nih.govresearchgate.net

| Entry | Aryl Iodide | Product | Yield (%) |

| 1 | Iodobenzene | 1-(3-phenylprop-2-yn-1-yl)-1H-indole-2-carbonitrile | 90 |

| 2 | 1-Iodo-4-methylbenzene | 1-(3-(p-tolyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrile | 70 |

| 3 | 1-Iodo-4-ethylbenzene | 1-(3-(4-ethylphenyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrile | 85 |

| 4 | 1-Fluoro-4-iodobenzene | 1-(3-(4-fluorophenyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrile | 88 |

| 5 | 1-Iodo-2-methoxybenzene | 1-(3-(2-methoxyphenyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrile | 71 |

| 6 | 4-Iodoanisole | 1-(3-(4-methoxyphenyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrile | 64 |

Propargylation Strategies for N-Substitution of Indole-2-carbonitriles

The introduction of a propargyl group at the nitrogen atom of the indole ring is a key step in the synthesis of various derivatives. This N-substitution is typically achieved through an alkylation reaction using a propargyl halide in the presence of a base.

A common and effective method for the propargylation of 1H-indole-2-carbonitrile involves the use of sodium hydride (NaH) as the base and propargyl bromide as the alkylating agent in a solvent such as dimethylformamide (DMF). nih.govresearchgate.net The reaction proceeds by deprotonation of the indole nitrogen by sodium hydride to form the corresponding sodium salt, which then undergoes nucleophilic substitution with propargyl bromide to yield the N-propargylated product. nih.gov

This strategy has been successfully employed to synthesize 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile in good yield. nih.govmdpi.com

Table 2: N-Propargylation of 1H-Indole-2-carbonitrile nih.govresearchgate.net

| Substrate | Reagents | Solvent | Product | Yield (%) |

| 1H-Indole-2-carbonitrile | NaH, Propargyl bromide | DMF | 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile | 75 |

Chemo- and Regioselective Synthesis of 4-Substituted Indole Derivatives

The development of methods for the chemo- and regioselective functionalization of the indole nucleus is of great importance for the synthesis of specific isomers of substituted indoles. The C-4 position of indole is often less reactive, making its selective functionalization a challenge. nih.gov

One strategy to achieve regioselective C-4 functionalization is through the use of a directing group. A ruthenium-catalyzed C-H activation approach has been developed for the highly regioselective alkenylation of the C-4 position of indoles. nih.gov This method employs an aldehyde functional group as a directing group and a ruthenium catalyst under mild, open-flask conditions. nih.gov

Another approach involves a cobalt-catalyzed [4+2] annulation of indolecarboxamides with alkenes, which is facilitated by an 8-aminoquinoline (B160924) directing group. acs.org This reaction allows for the direct construction of the γ-carbolinone motif with excellent regioselectivity and broad substrate scope. acs.org

Table 3: Regioselective Synthesis of 4-Substituted Indole Derivatives nih.govacs.org

| Strategy | Catalyst | Directing Group | Reaction Type | Position Functionalized |

| C-H Activation | Ruthenium | Aldehyde | Alkenylation | C-4 |

| [4+2] Annulation | Cobalt | 8-Aminoquinoline | Annulation | C-4 |

Multicomponent Reaction Strategies for Indole Derivatives

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. arkat-usa.orgirjmets.com These reactions are highly atom-economical and offer a streamlined approach to the synthesis of diverse heterocyclic compounds. irjmets.com

Several MCRs have been developed for the synthesis of functionalized indole derivatives. For example, a three-component condensation of indoles, aromatic aldehydes, and malononitrile (B47326) can be used to synthesize 2-amino-4,5-dihydro-4-arylpyrano[3,2-b]indole-3-carbonitrile derivatives. rsc.org Another example is the one-pot, three-component reaction of indole, malononitrile, and barbituric acids or 6-amino uracil (B121893) derivatives to produce pyrano[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines, respectively. rsc.org

The choice of catalyst and reaction conditions can influence the outcome of these reactions, leading to a wide range of structurally diverse indole derivatives. researchgate.net

Table 4: Examples of Multicomponent Reactions for the Synthesis of Indole Derivatives rsc.org

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |

| Indole | Aromatic Aldehyde | Malononitrile | 2-Amino-4,5-dihydro-4-arylpyrano[3,2-b]indole-3-carbonitrile |

| Indole | Malononitrile | Barbituric Acid | Pyrano[2,3-d]pyrimidine |

| Indole | Malononitrile | 6-Amino Uracil | Pyrido[2,3-d]pyrimidine |

Reactivity and Transformational Chemistry of 4 Hydroxy 1h Indole 2 Carbonitrile

Electrophilic Aromatic Substitution Patterns in Indole (B1671886) Systems

Electrophilic aromatic substitution is a fundamental reaction class for indoles, driven by the electron-rich nature of the heterocyclic ring. nih.govresearchgate.net The delocalization of the nitrogen lone pair electrons increases the electron density of the pyrrole (B145914) ring, making it more susceptible to electrophilic attack than the fused benzene (B151609) ring. quora.compearson.com

In general, electrophilic substitution on the indole ring preferentially occurs at the C-3 position. nih.govquora.com This regioselectivity is attributed to the greater ability of the C-3 position to stabilize the positive charge of the intermediate carbocation (Wheland intermediate) without disrupting the aromaticity of the benzene ring. quora.comic.ac.uk Attack at C-2 leads to a less stable intermediate where the aromatic sextet of the benzene ring is compromised. ic.ac.uk However, if the C-3 position is already substituted, the electrophilic attack is directed to the C-2 position. researchgate.netquimicaorganica.org

The reactivity of indoles in electrophilic substitution is significantly higher than that of benzene. nih.gov This heightened reactivity is due to the electron-donating nature of the nitrogen atom, which enriches the pyrrole ring with electron density. quora.com

The presence of substituents on the indole ring significantly modulates its reactivity and regioselectivity in electrophilic aromatic substitution reactions.

4-Hydroxyl Group: The hydroxyl group at the C-4 position is an activating group due to its ability to donate electron density to the aromatic system through resonance. This further enhances the nucleophilicity of the indole ring, making it more reactive towards electrophiles. The directing effect of the hydroxyl group would favor substitution at the ortho and para positions relative to it, which are C-5 and C-7, and potentially C-3.

Nucleophilic Reactions and the Introduction of Cyano Groups

While the indole ring itself is electron-rich and thus prone to electrophilic attack, the presence of electron-withdrawing groups can render certain positions susceptible to nucleophilic attack. The nitrogen atom of the indole ring, being slightly acidic, can be deprotonated under basic conditions to form a nucleophilic anion. researchgate.net This anion can then participate in nucleophilic addition reactions. nih.gov

The introduction of a cyano group onto the indole ring can be achieved through various synthetic methods. One common approach involves the dehydration of an amide. For instance, 4-benzyloxy-1H-indole-2-carboxamide can be dehydrated to yield the corresponding 2-carbonitrile. tandfonline.com Another method involves the reaction of an indole with cyanoacetic acid to form 3-cyanoacetyl indoles, which are versatile intermediates. rsc.org

The cyano group itself can undergo nucleophilic addition reactions. The carbon atom of the nitrile is electrophilic and can be attacked by nucleophiles, leading to a variety of functional group transformations. chemguide.co.uk

Functional Group Interconversions on the Indole Core

Functional group interconversions are crucial for the elaboration of the 4-hydroxy-1H-indole-2-carbonitrile scaffold into more complex target molecules. imperial.ac.uk

The carbonitrile group at the C-2 position is a versatile functional handle that can be converted into a range of other functionalities. researchgate.net These transformations significantly expand the synthetic utility of this compound.

| Transformation | Reagents and Conditions | Resulting Functional Group | Reference |

|---|---|---|---|

| Hydrolysis | Acid or base catalysis | Carboxylic acid | uq.edu.au |

| Reduction | LiAlH₄ or catalytic hydrogenation | Amine | researchgate.net |

| Reaction with Grignard Reagents | RMgX followed by hydrolysis | Ketone | researchgate.net |

| Conversion to Amide | Controlled hydrolysis or reaction with hydrogen peroxide | Amide | tandfonline.com |

For example, the hydrolysis of the nitrile can yield the corresponding 4-hydroxy-1H-indole-2-carboxylic acid. uq.edu.au Reduction of the nitrile group can provide access to 2-aminomethylindoles, which are important building blocks.

The phenolic 4-hydroxyl group is also a site for various chemical transformations, allowing for the introduction of diverse substituents and the modulation of the compound's properties.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Alkylation (O-alkylation) | Alkyl halides, tosylates, or mesylates in the presence of a base | 4-Alkoxyindoles | google.com |

| Acylation (O-acylation) | Acyl chlorides or anhydrides in the presence of a base | 4-Acyloxyindoles | chemicalbook.com |

| Etherification (Williamson Ether Synthesis) | Deprotonation with a strong base followed by reaction with an alkyl halide | 4-Alkoxyindoles | chemicalbook.com |

Alkylation of the hydroxyl group to form ethers is a common transformation. For instance, reaction with an appropriate alkyl halide in the presence of a base can yield 4-alkoxy-1H-indole-2-carbonitrile derivatives. google.com Acylation to form esters is another important derivatization. These reactions not only modify the electronic properties of the indole ring but also provide handles for further synthetic manipulations.

Alkylation and Acylation Reactions of Indole Nitrogen and Carbon Positions

The presence of both a nitrogen atom within the pyrrole ring and activated carbon positions makes the indole scaffold susceptible to both N- and C-functionalization. The hydroxyl and nitrile substituents on the this compound core are expected to influence the regioselectivity of these reactions.

Alkylation:

N-alkylation of indoles is a common strategy in medicinal chemistry. nih.gov Generally, this transformation is achieved by treating the indole with a base, such as sodium hydride, followed by the addition of an alkyl halide. researchgate.net For instance, N-alkylation of various indoles has been successfully performed using alcohols in the presence of an iron catalyst, yielding N-alkylated indolines which can then be oxidized to the corresponding N-alkylated indoles. nih.gov A copper-hydride catalyzed method has also been developed for the N-alkylation of electrophilic indole derivatives. nih.gov Due to the electron-withdrawing nature of the nitrile group at the C2 position and the hydroxyl group at the C4 position, the nucleophilicity of the indole nitrogen in this compound is reduced, potentially requiring stronger reaction conditions for N-alkylation.

C-alkylation, particularly at the C3 position, is also a characteristic reaction of indoles. rsc.org However, the presence of the nitrile group at C2 in this compound sterically hinders and electronically deactivates the C3 position, making C-alkylation at this site less favorable. Alternative positions on the benzene ring could potentially undergo alkylation under Friedel-Crafts conditions, although the directing effects of the hydroxyl and nitrile groups would need to be considered.

Acylation:

Similar to alkylation, acylation of indoles can occur at either the nitrogen or carbon atoms. N-acylation is a valuable transformation, as N-acylindoles are present in numerous biologically active molecules. beilstein-journals.orgnih.gov Various methods have been developed for the chemoselective N-acylation of indoles, including the use of thioesters as the acyl source, beilstein-journals.orgnih.gov or the direct coupling with carboxylic acids catalyzed by boric acid. clockss.org Oxidative carbene catalysis also provides a mild and chemoselective route to N-acylindoles from aldehydes. rsc.orgrsc.org For this compound, the hydroxyl group would likely require protection prior to N-acylation to prevent competing O-acylation.

C3-acylation is a common reaction for many indole derivatives, often carried out using acyl chlorides in the presence of a Lewis acid. acs.orgresearchgate.net However, as with C-alkylation, the C2-nitrile group in this compound is expected to disfavor acylation at the C3 position.

| Reaction Type | Reagents and Conditions | Expected Outcome for this compound |

| N-Alkylation | NaH, Alkyl halide, DMF | N-alkylation, potential for O-alkylation |

| N-Alkylation | Alcohol, Iron catalyst | N-alkylation of the corresponding indoline |

| N-Acylation | Thioester, Cs2CO3, Xylene | N-acylation, requires protection of the hydroxyl group |

| N-Acylation | Carboxylic acid, Boric acid | N-acylation, requires protection of the hydroxyl group |

| C3-Acylation | Acyl chloride, Et2AlCl | Low reactivity at C3 due to steric and electronic effects |

Halogenation Studies on Indole Systems

Halogenation of the indole ring is a key transformation for introducing further functionality. The regioselectivity of halogenation is highly dependent on the reaction conditions and the substituents already present on the indole nucleus.

For many indoles, electrophilic bromination with reagents like N-bromosuccinimide (NBS) typically occurs at the C3 position. However, with the C2 and C4 positions substituted in this compound, bromination is likely to occur at other positions on the benzene ring. The hydroxyl group is a strong activating group and an ortho-, para-director, while the nitrile group is a deactivating meta-director. Therefore, bromination would be expected to be directed to the positions ortho and para to the hydroxyl group, namely C5 and C7. Studies on the bromination of 4-hydroxyindoles have shown that the reaction can proceed at various positions. nii.ac.jp For example, the bromination of 4-acetoxyindole (B1630585) has been reported to yield the 3-bromo derivative, which can be further manipulated.

The choice of solvent can also influence the outcome of bromination. For instance, the bromination of 4-hydroxy acetophenone (B1666503) with NBS in methanol (B129727) leads to α-bromination of the side chain, whereas in acetonitrile, nuclear bromination occurs. researchgate.net

| Halogenating Agent | Expected Position of Halogenation |

| N-Bromosuccinimide (NBS) | C5 and/or C7 |

| Bromine in Acetic Acid | C5 and/or C7 |

Cycloaddition Reactions Involving the Indole Ring System

The indole ring can participate in cycloaddition reactions, most notably the Diels-Alder reaction, acting as a diene or a dienophile. The participation of the indole nucleus in [4+2] cycloadditions typically requires the presence of an electron-withdrawing group on the pyrrole ring to act as a dienophile. nih.gov

Given the electron-withdrawing nitrile group at the C2 position, this compound could potentially act as a dienophile in a normal electron-demand Diels-Alder reaction with an electron-rich diene. nih.gov Photocatalytic methods have been developed to facilitate the Diels-Alder reaction of indoles under mild conditions. nih.govacs.org Alternatively, the benzenoid portion of the indole can act as the diene component in cycloadditions with dienophiles, particularly in the form of indolynes. nih.gov The regioselectivity of such reactions is influenced by the substitution pattern on the indole ring. nih.gov

The feasibility and outcome of cycloaddition reactions with this compound would depend on the specific diene or dienophile used and the reaction conditions employed.

Redox Chemistry of Indole Scaffolds

The indole nucleus is susceptible to both oxidation and reduction, leading to a variety of important chemical transformations.

The oxidation of hydroxyindoles is a significant area of study due to their role in biological systems. The oxidation of 4-hydroxyindole (B18505) has been studied electrochemically, revealing a single 1e-, 1H+ oxidation peak. The hydroxyl group makes the indole ring electron-rich and thus more susceptible to oxidation. The oxidation of hydroxyindoles can lead to the formation of various products, including quinone-like structures. nih.gov For example, the oxidation of 4-hydroxytryptamine (B1209533) results in the formation of a blue-colored compound. nih.gov The oxidation of indoles to oxindoles is another important transformation, which can be achieved using various oxidizing agents. researchgate.net

The reduction of the indole ring system typically yields indolines (2,3-dihydroindoles) or, under more forcing conditions, octahydroindoles. The catalytic hydrogenation of indoles is a challenging transformation due to the aromatic stability of the indole nucleus. nih.gov

Various catalytic systems have been developed for the hydrogenation of indoles to indolines, often requiring N-protection of the indole. chinesechemsoc.orgresearchgate.netjst.go.jp For example, platinum on carbon (Pt/C) in the presence of an acid has been used for the hydrogenation of unprotected indoles in water. nih.gov The nitrile group in this compound can also be reduced. The reduction of indole-2-carbonitriles can be challenging, but methods using lithium, sodium, or potassium in liquid ammonia (B1221849) have been developed for the reduction of indole-2-carboxylic acids to the corresponding indolines. google.com The specific conditions required for the selective reduction of either the indole ring or the nitrile group of this compound would need to be carefully optimized.

| Reaction | Reagents and Conditions | Potential Products |

| Oxidation | Electrochemical oxidation | Oxidized species, potentially quinone-like |

| Oxidation | Various oxidizing agents | Oxindole derivatives |

| Reduction (Hydrogenation) | Pt/C, H2, acid | 4-hydroxy-2,3-dihydro-1H-indole-2-carbonitrile |

| Reduction of Nitrile | Li/NH3 | 4-hydroxy-1H-indole-2-methanamine |

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, enabling the assembly of the molecular framework.

For indole (B1671886) derivatives, the chemical shifts (δ) in ¹H NMR spectra are characteristic. The proton on the nitrogen of the indole ring (N-H) typically appears as a broad singlet at a downfield chemical shift. The aromatic protons on the benzene (B151609) and pyrrole (B145914) rings exhibit distinct coupling patterns and chemical shifts influenced by the substituents. For instance, in a related compound, 1H-indole-2-carbonitrile, the N-H proton appears as a broad singlet at δ 8.66 ppm. nih.gov Protons on the aromatic ring are observed between δ 7.19 and 7.68 ppm. nih.gov In another example, 7-iodo-1H-indole-3-carbonitrile, the N-H proton resonates even further downfield at δ 12.21 ppm, while the aromatic protons are found in the range of δ 7.05-8.30 ppm. mdpi.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atom of the nitrile group (C≡N) typically appears in the range of δ 115-120 ppm. mdpi.com The quaternary carbons and the protonated carbons of the indole ring can be distinguished, often with the aid of techniques like Distortionless Enhancement by Polarization Transfer (DEPT). For 7-iodo-1H-indole-3-carbonitrile, the nitrile carbon is observed at δ 85.9 ppm, while the aromatic carbons resonate between δ 78.2 and 137.2 ppm. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for Indole Derivatives

| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) | Reference |

| 1H-Indole-2-carbonitrile | CDCl₃ | 8.66 (bs, 1H, NH), 7.68 (d, 1H), 7.45–7.36 (m, 2H), 7.25–7.19 (m, 2H) | 137.1, 126.3, 126.2, 122.1, 121.7, 114.6, 114.5, 112.0, 106.0 | nih.gov |

| 7-Iodo-1H-indole-3-carbonitrile | DMSO-d₆ | 12.21 (s, 1H, NH), 8.30 (s, 1H), 7.70 (dd, 1H), 7.66 (dd, 1H), 7.05 (t, 1H) | 137.2, 135.3, 132.5, 127.1, 123.5, 118.5, 115.9, 85.9, 78.2 | mdpi.com |

| 4-Hydroxy-1H-indole-2-carboxylic acid | - | Data not available | Data not available |

Data for 4-hydroxy-1H-indole-2-carbonitrile is not explicitly available in the provided search results. The table presents data for structurally related compounds to illustrate expected spectral regions.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. nih.govclockss.org

The electron ionization (EI) mass spectrum of an indole derivative will typically show a prominent molecular ion peak ([M]⁺•). mdpi.com The fragmentation pattern can provide valuable structural information. For example, the loss of the nitrile group (•CN) or other substituents can be observed. In the case of 7-iodo-1H-indole-3-carbonitrile, the EI mass spectrum shows a molecular ion peak at m/z 268 and a significant fragment at m/z 141, corresponding to the loss of an iodine atom. mdpi.com

Table 2: High-Resolution Mass Spectrometry Data for a Related Indole Derivative

| Compound | Ionization | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Molecular Formula | Reference |

| Ethyl 1-benzoyl-1H-indole-2-carboxylate | ESI+ | 294.1125 | 294.1116 | C₁₈H₁₆NO₃ | clockss.org |

Specific mass spectrometry data for this compound was not found in the search results. The data for a related compound is provided for illustrative purposes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C≡N, and aromatic C-H and C=C bonds.

The hydroxyl (O-H) and amine (N-H) stretching vibrations typically appear as broad bands in the region of 3200-3600 cm⁻¹. mdpi.comresearchgate.net The nitrile (C≡N) stretching vibration is a sharp and intense band usually found in the range of 2200-2260 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region. researchgate.net For 7-iodo-1H-indole-3-carbonitrile, the N-H stretch is observed at 3233 cm⁻¹ and the C≡N stretch at 2229 cm⁻¹. mdpi.com

Table 3: Characteristic IR Absorption Bands for Indole Derivatives

| Functional Group | Wavenumber Range (cm⁻¹) | Appearance |

| O-H Stretch | 3200-3600 | Broad |

| N-H Stretch | 3200-3500 | Medium to sharp, often broad |

| Aromatic C-H Stretch | 3000-3100 | Sharp, multiple bands |

| C≡N Stretch | 2200-2260 | Sharp, strong |

| Aromatic C=C Stretch | 1400-1600 | Multiple bands |

This table provides general ranges for the expected functional groups.

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to determine the empirical formula of the compound, which can then be compared with the molecular formula obtained from mass spectrometry to confirm the elemental composition. While no specific elemental analysis data for this compound was found, this technique is a standard part of the characterization of new compounds. mdpi.com

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are crucial for both the purification of synthesized compounds and the assessment of their purity. High-performance liquid chromatography (HPLC) is a powerful tool for determining the purity of a sample by separating it into its individual components. mdpi.com The retention time of the main peak and the absence of significant impurity peaks are indicative of high purity. Thin-layer chromatography (TLC) is often used for rapid monitoring of reactions and for preliminary purity checks. nih.gov Column chromatography is a standard method for the purification of indole derivatives on a preparative scale. nih.gov

For instance, the purity of 7-iodo-1H-indole-3-carbonitrile was assessed by two independent HPLC methods, showing purities of 99.35% and 100.00% under different conditions. mdpi.com

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. mdpi.com For indole derivatives, X-ray crystallography can confirm the planar structure of the indole ring and reveal details about hydrogen bonding networks involving the N-H and any hydroxyl groups. mdpi.comnih.gov

In a study of 5-methoxy-1H-indole-2-carboxylic acid, a related compound, single-crystal X-ray diffraction revealed a monoclinic crystal system and the formation of cyclic dimers through hydrogen bonds. mdpi.com The analysis also detailed intermolecular interactions, such as N–H···O hydrogen bonds. mdpi.com While specific crystallographic data for this compound is not available, such analysis would be invaluable for a complete structural characterization.

Research Applications and Broader Significance of 4 Hydroxy 1h Indole 2 Carbonitrile

Role as Versatile Synthetic Intermediates in Organic Synthesis

4-Hydroxy-1H-indole-2-carbonitrile serves as a highly versatile synthetic intermediate in organic chemistry. onlinescientificresearch.com The indole (B1671886) skeleton is a fundamental building block found in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.gov Specifically, the 2-cyanoindole unit is recognized as an effective precursor for a variety of chemical transformations. nih.gov

The reactivity of the indole nucleus, particularly at position 3, allows for the introduction of various substituents through cross-coupling reactions like Sonogashira, Suzuki–Miyaura, Stille, and Heck, leading to a wide diversity of polysubstituted indole-2-carbonitriles. nih.gov This adaptability makes this compound and related 2-cyanoindoles crucial starting materials for chemists aiming to build complex molecular architectures. onlinescientificresearch.comnih.gov

Table 1: Synthetic Methods for this compound and Related Indoles

| Starting Material | Synthetic Method | Product | Yield | Reference |

| 1,5,6,7-Tetrahydro-4H-indol-4-one | Cyanation, halogenation, dehydrohalogenation | This compound | 84% (overall) | tandfonline.com |

| 2-Azidocinnamate derivative | Vinylnitrene cyclization | This compound | N/A | tandfonline.com |

| Indenone derivatives | Unpublished approach | 4-hydroxyindole (B18505) | N/A | onlinescientificresearch.com |

| 1H-Indole-2-carboxamide | Dehydration with POCl₃ | 1H-indole-2-carbonitrile | 79% | nih.gov |

| 3-Iodo-indole-2-carbonitrile | Palladium cross-coupling reactions | Substituted indole-2-carbonitriles | 64-90% | nih.gov |

Application in the Construction of Complex Indole-Fused Polycycles

The 2-cyanoindole framework, of which this compound is a prime example, is an effective building block for the synthesis of various indole-fused polycyclic compounds. nih.gov These complex structures are of significant interest due to their unique biological and electronic properties. chemistryviews.org

A key strategy involves using the inherent reactivity of the indole scaffold to construct additional rings. For instance, palladium-catalyzed reaction sequences have been developed to create indeno[1,2-b]indoles from 2-alkynylaniline derivatives. chemistryviews.org This method provides access to a broader variety of structures compared to traditional methods like the Fischer indole synthesis. chemistryviews.org Similarly, rhodium-catalyzed C-H coupling reactions of 2-phenyl-1H-indoles with propargylic alcohols have been used to synthesize five different 2-phenyl-1H-indole-embedded core skeletons. figshare.com

Furthermore, a simple and efficient protocol has been developed for the synthesis of 4-hydroxyindole fused isocoumarins. This process involves the acid-catalyzed intramolecular rearrangement of dihydroxy-indenoindoles, followed by dehydrogenation, to yield novel polycyclic systems. rsc.org These examples demonstrate how precursors like this compound can be elaborated into intricate, multi-ring structures with potential applications in various fields. nih.govrsc.org

Contribution to Medicinal Chemistry Research Scaffolds

The indole core is one of the most important structural subunits in the discovery of new drug candidates. nih.govnih.gov Indole derivatives are integral to numerous natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities. nih.govpcbiochemres.comopenmedicinalchemistryjournal.comnrfhh.com Consequently, this compound represents a valuable scaffold for medicinal chemistry research, providing a foundation for the development of novel therapeutic agents. onlinescientificresearch.comnih.govtandfonline.com

Derivatives of 2-cyanoindoles are widely utilized in medicinal and pharmacological research as antagonist molecules. nih.gov Antagonists are compounds that block or dampen the signals of agonist molecules at biological receptors. nih.gov For example, the 2-cyanoindole structure has been incorporated into adrenergic antagonists, which inhibit the function of adrenergic receptors. nih.gov

The versatility of the indole scaffold also extends to the development of antagonists for other targets. For instance, NMDA receptor antagonists, a class of drugs often used as anesthetics, have been designed using indole-based structures. nih.gov Additionally, indole derivatives have been investigated as inhibitors of butyrylcholinesterase (BChE), an important target in the study of neurodegenerative diseases like Alzheimer's. nih.gov The ability to modify the indole ring at various positions allows for the fine-tuning of binding affinity and selectivity for specific receptor subtypes. nih.govnih.gov

The structural framework of this compound is a launchpad for creating molecules with a broad range of pharmacological activities. nih.govpcbiochemres.com The indole nucleus is a privileged scaffold in drug discovery due to its ability to interact with diverse biological targets. nih.govnrfhh.com

One notable application is the conversion of this compound into DPI 201-106, a compound with positive inotropic effects, meaning it increases the force of heart muscle contractions. tandfonline.com The parent 4-hydroxyindole structure is also used in the synthesis of the heart drug "indopan" and various anticancer agents. onlinescientificresearch.com

The broader family of indole derivatives has demonstrated significant potential across numerous therapeutic areas. They have been developed as:

Anticancer agents: Targeting tubulin polymerization, protein kinases (like EGFR), and histone deacetylase (HDAC). nih.gov

Anti-inflammatory drugs: Indomethacin, a well-known NSAID, is an indole derivative. nih.gov

Antimicrobial agents: By disrupting bacterial membranes and inhibiting biofilm formation. nih.gov

Neuroprotective agents: Modulating pathways involved in neurodegenerative diseases. nrfhh.comnih.gov

Antidiabetic and Antihypertensive compounds: Showing promise in managing metabolic disorders. nih.gov

The synthesis of new 1H-indole-2-carbonitrile derivatives is a key area of research aimed at discovering new molecules with biological interest, particularly by modifying the substituent at the 3-position of the indole ring. nih.gov

Table 2: Pharmacological Applications of Indole Derivatives

| Compound Class/Derivative | Pharmacological Target/Activity | Therapeutic Area | Reference |

| DPI 201-106 | Positive Inotrope | Cardiology | tandfonline.com |

| Indopan | Not specified | Cardiology | onlinescientificresearch.com |

| Adrenergic Antagonist A | Adrenergic receptors | Pharmacology | nih.gov |

| NMDA Receptor Antagonist E | NMDA receptor | Anesthetics, Neuroprotection | nih.gov |

| Dopamine D₄ Receptor (D₄R) F | D₄ Receptor | Cognition, Neurology | nih.gov |

| Indole-substituted furanones | Tubulin polymerization inhibition | Oncology | nih.gov |

| 2,3-dihydropyrazino[1,2-a]indoles | EGFR and BRAFV600E inhibition | Oncology | nih.gov |

| Indomethacin | COX-1 and COX-2 inhibition | Anti-inflammatory | nih.gov |

Utility in Agrochemical and Pharmaceutical Research and Development

The indole skeleton is a cornerstone in both pharmaceutical and agrochemical research and development. nih.govopenmedicinalchemistryjournal.com Its prevalence in biologically active compounds makes it a frequent target for synthesis and modification. openmedicinalchemistryjournal.comnrfhh.com

In the pharmaceutical industry, the utility of this compound and its relatives is well-established, serving as precursors to drugs for heart conditions, cancer, and neurological disorders. onlinescientificresearch.comtandfonline.comnih.gov The indole ring is a key feature in numerous approved drugs. pcbiochemres.com

In agrochemical research, indole derivatives are also of great importance. nih.govopenmedicinalchemistryjournal.com For example, indole-3-acetic acid is a naturally occurring plant hormone that regulates growth. pcbiochemres.com The development of synthetic indole-based compounds allows for the creation of new herbicides, pesticides, and plant growth regulators, leveraging the diverse biological activities inherent to the indole scaffold.

Electrochemical Studies and Potential Applications in Materials Science

The unique electronic properties of indole-based systems have led to their exploration in electrochemical studies and materials science. chemistryviews.orgrsc.orgnih.gov Substituted indeno[1,2-b]indoles, which can be synthesized from indole precursors, possess interesting electronic characteristics that make them candidates for applications in organic solar cells. chemistryviews.org

A direct application in materials science is the development of chemosensors. For example, 4-hydroxyindole fused isocoumarins have been synthesized and shown to exhibit fluorescence. rsc.org These molecules act as "turn-off" sensors for copper (Cu²⁺) and iron (Fe³⁺) ions, meaning their fluorescence is quenched in the presence of these metal ions. rsc.org This property makes them useful for detecting specific metal ions in various environments. rsc.org

Furthermore, electrochemical methods have been developed using enzymes that interact with indole-related structures. An assay using the C1 reductase subunit of 4-hydroxyphenylacetate (B1229458) 3-hydroxylase allows for the electrochemical detection of 4-hydroxyphenylacetate (a related phenol) by monitoring NADH oxidation. nih.gov This demonstrates the potential for integrating indole-like molecules into biosensing platforms and other electrochemical devices.

Future Research Directions for Indole-2-carbonitrile Compounds

The indole-2-carbonitrile framework, including functionalized derivatives like this compound, represents a versatile scaffold in chemical and pharmaceutical research. nih.gov The demonstrated utility of these compounds as key intermediates and biologically active molecules opens up numerous avenues for future investigation. nih.govtandfonline.com Research is poised to expand in several key areas, including the development of novel synthetic strategies, the exploration of new therapeutic applications, and the investigation of their potential in materials science.

Broadening Synthetic Methodologies:

Future synthetic research will likely focus on creating a wider diversity of substituted indole-2-carbonitrile derivatives. While palladium-catalyzed cross-coupling reactions like the Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions have been effectively used to functionalize the indole ring, particularly at the C3 position, there is room for expansion. nih.govnih.gov New research could explore more advanced and sustainable catalytic methods, such as C-H activation, to directly introduce functional groups onto the indole core, offering more efficient and atom-economical synthetic routes. nih.gov Carbonylative approaches are also emerging as a powerful tool for the synthesis and functionalization of indole derivatives. beilstein-journals.orgbeilstein-journals.org Furthermore, developing asymmetric syntheses to produce enantiomerically pure indole-2-carbonitriles is a critical next step for creating more specific and potent pharmacological agents.

Expanding Therapeutic Frontiers:

The indole scaffold is a well-established "privileged structure" in medicinal chemistry, and the 2-cyanoindole subunit is present in numerous biologically active molecules. nih.govnih.govnih.gov Future work will undoubtedly build on this foundation to explore new therapeutic uses.

Antiviral and Antiproliferative Agents: Indole-2-carboxamides, closely related to the carbonitriles, have shown potent, broad-spectrum antiviral activity against a range of RNA viruses, including neurotropic alphaviruses. nih.gov This suggests that libraries of indole-2-carbonitrile derivatives should be screened for activity against existing and emerging viral threats. Similarly, the indole nucleus is a core component of many anticancer drugs, and new derivatives could be designed as multi-target kinase inhibitors or modulators of protein-protein interactions involved in cancer progression. nih.govnih.gov

Metabolic and Inflammatory Diseases: Recently, indole-pyridine carbonitriles have been identified as potential agents for managing diabetes mellitus through the inhibition of α-glucosidase and α-amylase. tandfonline.com This opens a promising new field of investigation. Future research could focus on optimizing these structures to enhance their potency and selectivity, and to explore their effects on other metabolic pathways. Likewise, their potential as anti-inflammatory agents, for conditions like acute lung injury, warrants further study. nih.gov

Neuroscience: Given that the indole ring is central to neurotransmitters like serotonin, the development of novel indole-2-carbonitrile derivatives as modulators of central nervous system targets remains a significant area of interest for treating neurodegenerative and psychiatric disorders. ontosight.ai

Advanced Materials and Chemical Biology:

The unique electronic and structural properties of the indole-2-carbonitrile motif suggest applications beyond medicine.

Materials Science: The conjugated π-system of the indole ring combined with the electron-withdrawing nature of the nitrile group could be exploited in the design of novel organic electronic materials, such as fluorescent probes, organic light-emitting diodes (OLEDs), or semiconductors.

Chemical Biology: The nitrile group is a versatile chemical handle. It can be used for bioconjugation or can be metabolically converted to other functional groups. Synthesizing labeled indole-2-carbonitriles could produce valuable molecular probes for studying biological pathways or for use as radioligands in receptor binding assays, an application for which they have already been considered. tandfonline.com

The following table summarizes potential future research directions for the indole-2-carbonitrile class of compounds.

| Research Area | Objective | Rationale & Key Findings |

| Novel Synthesis | Develop advanced catalytic methods (e.g., C-H activation, asymmetric synthesis) for diverse functionalization. | Current methods rely heavily on classic cross-coupling reactions; new strategies will improve efficiency and access to novel chemical space. nih.govbeilstein-journals.orgrsc.org |

| Antiviral Drug Discovery | Screen indole-2-carbonitrile libraries against a broad range of viruses, particularly RNA viruses. | Related indole-2-carboxamides show potent broad-spectrum antiviral activity, indicating high potential for this compound class. nih.gov |

| Oncology | Design and synthesize derivatives as multi-target kinase inhibitors or apoptosis inducers for cancer therapy. | The indole scaffold is a proven pharmacophore in oncology; derivatives can be tailored to inhibit key cancer pathways like Raf/EGFR. nih.govnih.gov |

| Metabolic Diseases | Optimize indole-pyridine carbonitriles as inhibitors of α-glucosidase and α-amylase for diabetes treatment. | Initial studies have identified potent hits against key diabetic enzyme targets, establishing a strong proof-of-concept. tandfonline.com |

| Materials Science | Investigate the photophysical and electronic properties for applications as sensors or in organic electronics. | The conjugated electronic structure of the scaffold is suitable for development into functional organic materials. |

Further exploration into these areas will continue to unlock the full potential of this versatile chemical scaffold, leading to new scientific understanding, therapeutic agents, and advanced materials. ontosight.ai

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-hydroxy-1H-indole-2-carbonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of indole derivatives often involves multi-step protocols. For example, Sonogashira coupling and CuI-mediated indole cyclization are critical steps in analogous compounds like 4-methoxy-1H-indole-3-carbonitrile . Reaction optimization (e.g., catalyst loading, solvent selection, and temperature) is essential to minimize side products. For instance, CuI-mediated reactions require inert atmospheres and controlled temperatures (60–80°C) to achieve >70% yield . Purity can be enhanced via recrystallization or chromatography, as demonstrated in related indole-carbonitrile syntheses .

Q. How is the molecular structure of this compound characterized, and what software tools are recommended for crystallographic analysis?

- Methodological Answer : X-ray crystallography remains the gold standard for structural elucidation. Programs like SHELXL (for refinement) and SHELXS (for structure solution) are widely used for small-molecule crystallography due to their robustness and compatibility with modern diffraction data . For non-crystalline samples, NMR (1H/13C) and FTIR spectroscopy can validate functional groups, with chemical shifts for the hydroxyl (-OH) and nitrile (-CN) groups typically appearing at δ 10–12 ppm and ~110 ppm, respectively .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer : Indole derivatives often exhibit limited aqueous solubility but dissolve well in polar aprotic solvents (e.g., DMSO, DMF). Stability studies under varying pH (2–12) and temperature (4–40°C) are recommended. For example, 4-hydroxyindole analogs degrade rapidly in alkaline conditions (t1/2 < 24 hours at pH 12), necessitating storage in acidic buffers or anhydrous environments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

- Methodological Answer : SAR analysis of related indole-carbonitriles highlights the importance of substituent positioning. For instance, hydrophobic groups at the indole C4 position enhance binding affinity to PAK1 kinase, while hydrophilic groups at C2 improve selectivity . Computational docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., enzyme inhibition) can validate hypotheses. A study on 1-(3-fluorobenzyl)-1H-indole-3-carbonitrile demonstrated that fluorination at the benzyl group increased metabolic stability by 40% .

Q. How should researchers address contradictions in crystallographic data versus computational modeling for this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., torsional flexibility) not captured in static crystal structures. For example, the dihedral angle between the indole ring and substituents in 2-benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile varied by 8° between X-ray and DFT-optimized structures . To resolve conflicts, use hybrid methods: refine computational models against experimental data (e.g., R-factor minimization in SHELXL) and validate with spectroscopic data .

Q. What strategies mitigate toxicity risks during in vivo studies of this compound analogs?

- Methodological Answer : Preclinical toxicity screening should include Ames tests (for mutagenicity) and hepatic microsome assays (for metabolic stability). For example, 1H-indole-2-carbonitrile derivatives showed low acute toxicity (LD50 > 500 mg/kg in rodents) but required glutathione conjugation to detoxify reactive intermediates . Dose optimization via pharmacokinetic modeling (e.g., non-compartmental analysis) is critical to balance efficacy and safety .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the solid-state properties of this compound?

- Methodological Answer : Crystal packing in indole derivatives is dominated by C–H···π and hydrogen-bonding interactions. In 2-benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile, nitrile groups act as hydrogen-bond acceptors, forming dimers that stabilize the lattice . Differential scanning calorimetry (DSC) can correlate melting points (e.g., 232–234°C for indole-5-carboxylic acid analogs) with packing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.